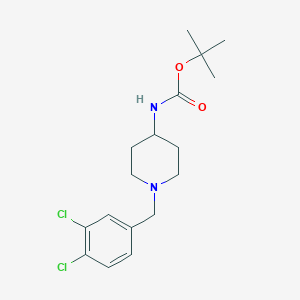
N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, also known as CPYSA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPYSA belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and anti-inflammatory properties.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of compounds related to N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide in antimicrobial applications. For instance, a study by Nunna et al. (2014) explored the synthesis and antimicrobial efficacy of novel heterocyclic compounds possessing a sulfamido moiety, indicating their potential in combating bacterial and fungal infections (Nunna et al., 2014).
Intramolecular Cyclization and Synthesis of Pyridinones
Savchenko et al. (2020) investigated the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones. This research highlights the chemical versatility and potential utility of compounds related to N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide in synthesizing complex heterocyclic structures (Savchenko et al., 2020).
Corrosion Inhibition
A study by Yıldırım and Cetin (2008) on 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share a structural similarity with N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, revealed their effectiveness as corrosion inhibitors. This suggests potential industrial applications in protecting metals from corrosive environments (Yıldırım & Cetin, 2008).
Crystal Structure Analysis
Research by Subasri et al. (2017) focused on the crystal structures of compounds closely related to N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, providing valuable insights into their molecular conformations and potential interactions in crystalline forms (Subasri et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
A study by Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. This research suggests the potential of related compounds in applications such as dye-sensitized solar cells and biological receptor targeting (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-1-4-10(7-9)16-11(17)8-18-12-14-5-2-6-15-12/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDUNMLRTRDQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)

![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)


![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)




![1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane](/img/structure/B3125720.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B3125722.png)